Acetamide, N-[3-[[8-(acetylamino)-2-hydroxy-1-naphthalenyl]azo]-2-hydroxy-5-nitrophenyl]-
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Overview
Description
Acetamide, N-[3-[[8-(acetylamino)-2-hydroxy-1-naphthalenyl]azo]-2-hydroxy-5-nitrophenyl]- is a complex organic compound with the molecular formula C20H17N5O6 and a molecular weight of 423.38 g/mol. This compound is known for its vibrant color and is often used in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-[3-[[8-(acetylamino)-2-hydroxy-1-naphthalenyl]azo]-2-hydroxy-5-nitrophenyl]- typically involves a multi-step process. One common method includes the diazotization of 8-(acetylamino)-2-hydroxy-1-naphthalenylamine followed by coupling with 2-hydroxy-5-nitroaniline. The reaction conditions often require acidic environments and controlled temperatures to ensure the stability of the intermediates and the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction parameters are crucial to maintain the quality and yield of the product.
Chemical Reactions Analysis
Types of Reactions
Acetamide, N-[3-[[8-(acetylamino)-2-hydroxy-1-naphthalenyl]azo]-2-hydroxy-5-nitrophenyl]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of amines and other reduced forms.
Substitution: It can undergo substitution reactions, particularly in the presence of nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like hydroxide ions. The conditions vary depending on the desired reaction, often requiring specific pH levels, temperatures, and solvents.
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amines.
Scientific Research Applications
Acetamide, N-[3-[[8-(acetylamino)-2-hydroxy-1-naphthalenyl]azo]-2-hydroxy-5-nitrophenyl]- has several scientific research applications:
Chemistry: Used as a dye and indicator in various chemical reactions.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for potential therapeutic properties.
Industry: Utilized in the production of pigments and dyes.
Mechanism of Action
The mechanism of action of Acetamide, N-[3-[[8-(acetylamino)-2-hydroxy-1-naphthalenyl]azo]-2-hydroxy-5-nitrophenyl]- involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and leading to various biological effects. The pathways involved may include oxidative stress and signal transduction mechanisms.
Comparison with Similar Compounds
Similar Compounds
- N-(3-nitrophenyl)acetamide
- N-(3-iodobenzyl)acetamide
- N-(2-hydroxy-1-naphthyl)acetamide
Uniqueness
What sets Acetamide, N-[3-[[8-(acetylamino)-2-hydroxy-1-naphthalenyl]azo]-2-hydroxy-5-nitrophenyl]- apart from similar compounds is its unique azo linkage and the presence of both nitro and hydroxy functional groups. These features contribute to its distinct chemical reactivity and applications.
Properties
CAS No. |
68540-99-8 |
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Molecular Formula |
C20H17N5O6 |
Molecular Weight |
423.4 g/mol |
IUPAC Name |
N-[8-[(3-acetamido-2-hydroxy-5-nitrophenyl)diazenyl]-7-hydroxynaphthalen-1-yl]acetamide |
InChI |
InChI=1S/C20H17N5O6/c1-10(26)21-14-5-3-4-12-6-7-17(28)19(18(12)14)24-23-16-9-13(25(30)31)8-15(20(16)29)22-11(2)27/h3-9,28-29H,1-2H3,(H,21,26)(H,22,27) |
InChI Key |
LAESNCGSUIZTJV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=CC2=C1C(=C(C=C2)O)N=NC3=CC(=CC(=C3O)NC(=O)C)[N+](=O)[O-] |
Origin of Product |
United States |
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